molecular formula C8H5BrF4S B8487138 Benzene, 1-bromo-3-fluoro-4-(methylthio)-2-(trifluoromethyl)-

Benzene, 1-bromo-3-fluoro-4-(methylthio)-2-(trifluoromethyl)-

Cat. No. B8487138
M. Wt: 289.09 g/mol
InChI Key: DPORKAUEXXBJGA-UHFFFAOYSA-N
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Patent
US08557741B2

Procedure details

With cooling, 1.12 g (16.3 mmol) of sodium nitrite were introduced carefully into 8.00 ml of concentrated sulfuric acid. At 10-15° C., 4.00 g (15.5 mmol) of 4-bromo-2-fluoro-3-(trifluoromethyl)aniline dissolved in 30 ml of glacial acetic acid were slowly added dropwise to the clear solution, and the mixture was stirred at this temperature for 1.5 hours. 20 mg (0.31 mmol) of copper powder and 1.82 ml (20.2 mmol) of dimethyl disulfide were initially charged in 12 ml of glacial acetic acid and warmed to 45° C. The solution of the diazonium salt prepared beforehand was slowly added dropwise to this solution. After the addition had ended, the reaction mixture was stirred at 70° C. for 4 hours. The solution was then added to about 500 ml of water and extracted with CH2Cl2. The organic phase was washed with water, dilute NaHCO3 solution, dilute HCl solution and saturated NaCl solution. The organic phase was dried over Na2SO4 and evaporated to dryness. The crude product obtained was separated by column chromatography (silica gel, gradient heptane/ethyl acetate). 1-Bromo-3-fluoro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene was obtained as a brown solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.82 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.[Br:10][C:11]1[CH:17]=[CH:16][C:14](N)=[C:13]([F:18])[C:12]=1[C:19]([F:22])([F:21])[F:20].[CH3:23][S:24]SC>C(O)(=O)C.[Cu].O>[Br:10][C:11]1[CH:17]=[CH:16][C:14]([S:24][CH3:23])=[C:13]([F:18])[C:12]=1[C:19]([F:22])([F:21])[F:20] |f:0.1|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C(=C(N)C=C1)F)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.82 mL
Type
reactant
Smiles
CSSC
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Name
copper
Quantity
20 mg
Type
catalyst
Smiles
[Cu]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With cooling
ADDITION
Type
ADDITION
Details
were slowly added dropwise to the clear solution
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 70° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic phase was washed with water, dilute NaHCO3 solution, dilute HCl solution and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was separated by column chromatography (silica gel, gradient heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)SC)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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